Codon readthrough inducer 1

Vue d'ensemble

Description

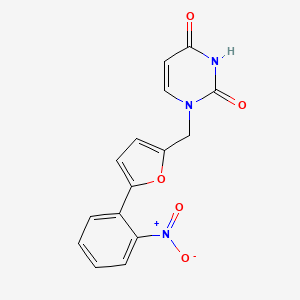

Codon readthrough inducer 1 is a useful research compound. Its molecular formula is C15H11N3O5 and its molecular weight is 313.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Mechanisms of Action

TRIDs modulate translation termination by interacting with ribosomal components or elongation/termination factors. Key mechanisms include:

-

Inhibition of eukaryotic Release Factor 1 (eRF1): SRI-41315 destabilizes eRF1 via ubiquitin-proteasome degradation, prolonging ribosomal stalling at PTCs and enabling near-cognate tRNA incorporation .

-

Ribosomal decoding site targeting: Aminoglycosides like G418 bind the 18S rRNA decoding site, reducing translational fidelity and promoting misincorporation of amino acids at stop codons .

-

Modulation of stop codon context (SCC): Nucleotides downstream (+1, +2, +3) and upstream of the stop codon influence readthrough efficiency. For example, UGA-C contexts show higher readthrough induction than UAG or UAA .

Key Findings:

-

Downstream sequence influence: The +1 nucleotide (immediately after the stop codon) is critical. For all drugs, cytosine (C) enhances readthrough, while guanine (G) is inhibitory .

-

Upstream codon effects: Codons ending in adenosine (A) at the -3 position (e.g., UGA in a U-rich context) promote higher readthrough .

-

Drug synergy: Combinations targeting both ribosomal fidelity (e.g., G418) and eRF1 levels (e.g., SRI-41315) amplify readthrough efficiency .

Structural and Functional Insights

-

eRF1 depletion: SRI-41315 reduces eRF1 protein levels by ~50%, weakening termination efficiency and enabling readthrough without affecting global translation .

-

Ribosomal pausing: CRISPR-dCas13 systems targeting mRNA regions downstream of stop codons induce ribosomal stalling, enhancing readthrough of PTCs in HBB (thalassemia) and SPTA1 (spherocytosis) .

-

Codon-specific effects:

Propriétés

Formule moléculaire |

C15H11N3O5 |

|---|---|

Poids moléculaire |

313.26 g/mol |

Nom IUPAC |

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H11N3O5/c19-14-7-8-17(15(20)16-14)9-10-5-6-13(23-10)11-3-1-2-4-12(11)18(21)22/h1-8H,9H2,(H,16,19,20) |

Clé InChI |

QZEBTIUZZYCECC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C2=CC=C(O2)CN3C=CC(=O)NC3=O)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.